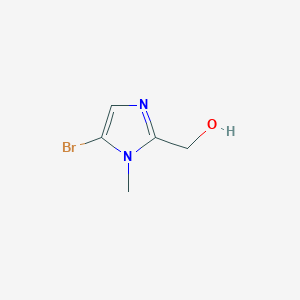

(5-溴-1-甲基-1H-咪唑-2-基)甲醇

货号 B1359727

CAS 编号:

861362-06-3

分子量: 191.03 g/mol

InChI 键: KXNDYMLJDLCBMV-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

“(5-Bromo-1-methyl-1H-imidazol-2-yl)methanol” is a chemical compound with the CAS Number: 861362-06-3 and a molecular weight of 191.03 . It has a melting point of 143-145 °C .

Molecular Structure Analysis

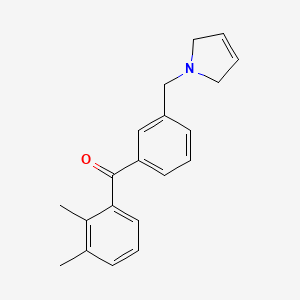

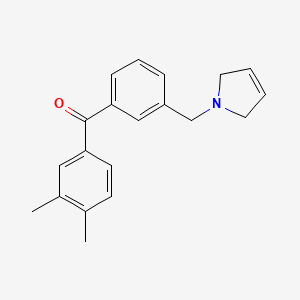

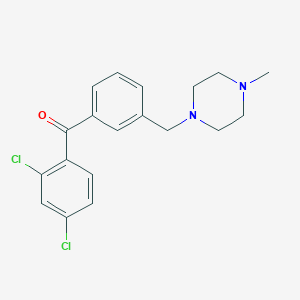

The molecule is composed of a five-membered heterocyclic ring, which includes three carbon atoms, two nitrogen atoms, and a bromine atom attached to the fifth carbon . The exact molecular structure analysis is not available in the retrieved data.Physical And Chemical Properties Analysis

This compound is a solid at room temperature with a melting point of 143-145 °C . Its molecular weight is 191.03 .科学研究应用

合成和转化为羰基化合物

- 可以通过将羰基化合物与2-锂-1-甲基-1H-咪唑或2-酰基-1H-咪唑与有机金属试剂或硼氢化钠处理来合成(5-溴-1-甲基-1H-咪唑-2-基)甲醇衍生物。这些醇可以转化为羰基化合物,表明其作为羰基团的掩蔽形式或该团的合成子的实用性 (Ohta, Hayakawa, Nishimura, & Okamoto, 1987)。

结构和性质研究

- 对如双(2-(1-乙基-1H-咪唑-4-基)乙酸酯)铜(II)等化合物的研究提供了对咪唑衍生物的结构和电子性质的见解,有助于理解它们的配位化学和电子行为 (Banerjee et al., 2013)。

合成仿生螯合配体

- (5-溴-1-甲基-1H-咪唑-2-基)甲醇的衍生物,如(4-(孔雀石-1-基)-1-(异丙基)-1H-咪唑-2-基)甲醇,具有在合成仿生螯合配体中的潜在应用。这些配体可以模拟生物结合位点,在药物和生物化学研究中具有重要意义 (Gaynor, McIntyre, & Creutz, 2023)。

杂环药物的开发

- 含有杂环的药物,如(2-丁基-4-取代硫代氨基硫代氨基-1-{[2-(1h-四唑-5-基)联苯-4-基] 甲基}-1h-咪唑-5-基)甲醇,显示出显著的药物吸收和传输,突显了这类结构在制药和药物化学中的重要性 (Ande, 2012)。

属性

IUPAC Name |

(5-bromo-1-methylimidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O/c1-8-4(6)2-7-5(8)3-9/h2,9H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNDYMLJDLCBMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634218 | |

| Record name | (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromo-1-methyl-1H-imidazol-2-yl)methanol | |

CAS RN |

861362-06-3 | |

| Record name | (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

1-Methylimidazole-2-methanol (3.15 g, 28 mmol) (R. J. Sundberg; P. V. Nguyen; Med. Chem. Res. 7, 2, 1997, 123-136) was suspensed in THF (75 ml) at −20° C. and treated slowly (within 30 min) with N-bromosuccinimide (4.9 g, 27 mmol). The reaction mixture was allowed to warm up slowly to room temperature and quenched with saturated aqueous NaHCO3 solution (50 ml). The aqueous layer was extracted 3 times with AcOEt. The combined extracts were washed with saturated aqueous NaHCO3 solution, dried over Na2SO4, filtered and the solvent was removed in vacuo. The residue was chromatographed (silica, elution first with AcOEt/hexane 1:1, then with CH2Cl2/MeOH 95:05) to provide the title compound (2.11 g, 67%) as a white solid. MS: m/e=191.2 (M+).

Name

Yield

67%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 8-[3-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1359654.png)